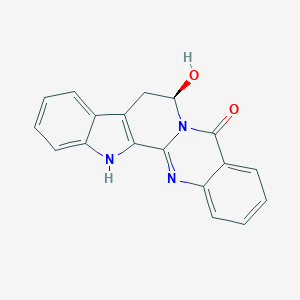

7beta-Hydroxyrutaecarpine

Description

Properties

IUPAC Name |

(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDVXGJNOSVWGA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating 7β-Hydroxyrutaecarpine from Euodia ruticarpa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating 7β-Hydroxyrutaecarpine from the medicinal plant Euodia ruticarpa, also known as Tetradium ruticarpum. While specific protocols for 7β-Hydroxyrutaecarpine are not extensively detailed in publicly available literature, this document outlines a comprehensive approach based on established alkaloid extraction techniques from this plant and detailed analysis of the closely related, and more thoroughly researched, alkaloid, rutaecarpine. This guide also delves into the significant signaling pathways associated with rutaecarpine, offering valuable insights for drug development professionals.

Introduction to Euodia ruticarpa and its Alkaloids

Euodia ruticarpa is a plant rich in various alkaloids, which are naturally occurring chemical compounds containing basic nitrogen atoms. These alkaloids, including rutaecarpine, evodiamine, and their derivatives, are of significant interest to the scientific community due to their diverse biological activities. 7β-Hydroxyrutaecarpine, a derivative of rutaecarpine, is a promising candidate for further investigation in various therapeutic areas, including neurodegenerative diseases.

General Principles of Alkaloid Extraction from Euodia ruticarpa

The isolation of alkaloids from plant material is a multi-step process that typically involves extraction, partitioning, and purification. The choice of method depends on the chemical properties of the target alkaloid. Generally, alkaloids exist in plants as salts and can be extracted in their free base or salt form.

Extraction Methodologies

Several methods can be employed for the initial extraction of alkaloids from dried and powdered Euodia ruticarpa fruit:

-

Solvent Extraction: This is the most common method.[1][2]

-

Acidic Water Extraction: Utilizes dilute acids (e.g., 0.1% to 1% sulfuric acid, hydrochloric acid, or acetic acid) to convert alkaloid salts into more soluble forms.[1]

-

Alcohol Extraction: Methanol or ethanol can be used to extract both free and salt forms of alkaloids.[1] This method is advantageous as it can be suited for different alkaloid types.[1]

-

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical fluids, most commonly CO2, as the extraction solvent. It is a rapid and environmentally friendly method.

-

Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and plant material, which can accelerate the extraction process.[2]

-

Solid-Phase Microextraction (SPME): This is an adsorbent-based technique suitable for enriching and concentrating alkaloids.[2]

Purification Techniques

Following initial extraction, the crude extract contains a mixture of alkaloids and other plant metabolites. Purification is essential to isolate the target compound, 7β-Hydroxyrutaecarpine.

-

Liquid-Liquid Partitioning: The crude extract is partitioned between an acidic aqueous solution and an immiscible organic solvent to separate alkaloids from neutral and acidic impurities.

-

Chromatography: This is a crucial step for separating individual alkaloids.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for the separation, identification, and quantification of individual compounds.[3]

-

High-Speed Counter-Current Chromatography (HSCCC): A preparative chromatographic technique that has been successfully used to isolate other alkaloids from Euodia ruticarpa.[3]

-

Experimental Workflow for Alkaloid Isolation

The following diagram illustrates a general workflow for the isolation of alkaloids from Euodia ruticarpa.

Quantitative Data from Euodia ruticarpa Alkaloid Isolation

| Alkaloid | Amount from 180 mg Crude Extract | Purity (by HPLC) |

| Evodiamine | 28 mg | 98.7% |

| Rutaecarpine | 19 mg | 98.4% |

| Evocarpine | 21 mg | 96.9% |

| 1-methyl-2-[(6Z,9Z)]-6,9-pentadecadienyl-4-(1H)-quinolone | 16 mg | 98.0% |

| 1-methyl-2-dodecyl-4-(1H)-quinolone | 12 mg | 97.2% |

| Data from a study on the preparative isolation of alkaloids from Euodia ruticarpa by high-speed counter-current chromatography.[3] |

Furthermore, an ethanol extract of Euodiae Fructus yielded approximately 2.29 g of dry extract from 10 g of plant material, resulting in an extraction efficiency of 22.9%.[4]

Signaling Pathways of Rutaecarpine: A Proxy for 7β-Hydroxyrutaecarpine

Given the structural similarity between rutaecarpine and 7β-Hydroxyrutaecarpine, the signaling pathways modulated by rutaecarpine provide a strong indication of the potential biological activities of its hydroxylated derivative. Rutaecarpine is known to possess significant anti-inflammatory and neuroprotective properties.

Anti-Inflammatory Signaling Pathways

Rutaecarpine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the PI3K/Akt and MAPK (mitogen-activated protein kinase) signaling pathways.[3] This leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which in turn promotes the expression of pro-inflammatory mediators. Rutaecarpine has been shown to inhibit the PI3K/Akt and MAPK pathways, thereby suppressing the inflammatory response.[3][5]

Neuroprotective Signaling Pathway

Rutaecarpine has also demonstrated neuroprotective effects, potentially through the modulation of the ERK1/2 and Nrf2/HO-1 signaling pathway.

In the context of neuronal injury, such as that caused by cerebral ischemia-reperfusion, there is an excessive activation of the ERK1/2 pathway. Rutaecarpine has been shown to inhibit this overactivation. Furthermore, it can activate the Nrf2/HO-1 signaling pathway, which is a critical antioxidant response system in the body. This dual action helps to mitigate neuronal damage, reduce apoptosis and inflammation, and improve oxidative stress.

Conclusion

The isolation of 7β-Hydroxyrutaecarpine from Euodia ruticarpa presents a promising avenue for the discovery of novel therapeutic agents. While a specific, detailed protocol for this compound is yet to be widely published, the established methodologies for alkaloid extraction from this plant provide a solid foundation for its successful isolation. The well-documented anti-inflammatory and neuroprotective signaling pathways of the closely related alkaloid, rutaecarpine, offer compelling evidence for the potential pharmacological significance of 7β-Hydroxyrutaecarpine. This guide provides researchers and drug development professionals with the necessary foundational knowledge to pursue the isolation and further investigation of this intriguing natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Rutaecarpine may improve neuronal injury, inhibits apoptosis, inflammation and oxidative stress by regulating the expression of ERK1/2 and Nrf2/HO-1 pathway in rats with cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rutaecarpine ameliorates osteoarthritis by inhibiting PI3K/AKT/NF-κB and MAPK signalling transduction through integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

7beta-Hydroxyrutaecarpine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7β-Hydroxyrutaecarpine is a naturally occurring quinoline alkaloid that can be isolated from the fruits of Euodia ruticarpa. As a derivative of rutaecarpine, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides a detailed overview of the physical, chemical, and biological properties of 7β-Hydroxyrutaecarpine, including experimental protocols and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 7β-Hydroxyrutaecarpine is presented below. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₃N₃O₂ | [1] |

| Molecular Weight | 303.31 g/mol | [1] |

| CAS Number | 163815-35-8 | [1] |

| Appearance | Not explicitly reported, likely a solid | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point (Predicted) | 605.3 ± 65.0 °C | [1] |

| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.48 ± 0.20 | [1] |

| Solubility | Poorly soluble in water. Soluble in methanol, ethanol, isopropanol, and acetone. | - |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 7β-Hydroxyrutaecarpine. The following are predicted and experimental data points.

Infrared (IR) Spectroscopy: The IR spectrum of 7β-Hydroxyrutaecarpine is expected to show characteristic absorption bands for its functional groups, including O-H stretching for the hydroxyl group, N-H stretching for the indole moiety, C=O stretching for the quinazolinone carbonyl group, and C=C and C-N stretching for the aromatic and heterocyclic rings.

Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the quinazolinone and indole ring systems.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to 7β-Hydroxyrutaecarpine.

Isolation from Euodia ruticarpa

A general procedure for the isolation of alkaloids from Euodia ruticarpa is as follows. Specific purification steps for 7β-Hydroxyrutaecarpine would require further chromatographic optimization.

Workflow for Isolation of 7β-Hydroxyrutaecarpine

Chemical Synthesis

The total synthesis of 7β-Hydroxyrutaecarpine has not been extensively reported. However, a plausible synthetic route could be adapted from the synthesis of rutaecarpine and its derivatives. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis of 7β-Hydroxyrutaecarpine

In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

-

Preparation of Reagents:

-

Egg albumin solution (0.2% in phosphate-buffered saline, pH 6.4).

-

Phosphate-buffered saline (PBS), pH 6.4.

-

7β-Hydroxyrutaecarpine stock solution (in a suitable solvent like DMSO).

-

Diclofenac sodium as a positive control.

-

-

Assay Procedure:

-

The reaction mixture consists of 2.8 mL of PBS, 0.2 mL of egg albumin, and 2 mL of various concentrations of 7β-Hydroxyrutaecarpine.

-

A control group is prepared with the solvent in place of the test compound.

-

The mixtures are incubated at 37°C for 15 minutes.

-

Denaturation is induced by heating at 70°C for 5 minutes.

-

After cooling, the absorbance of the solutions is measured at 660 nm.

-

-

Calculation of Inhibition:

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Antioxidant Assays (DPPH and ABTS Radical Scavenging)

These assays measure the radical scavenging capacity of the compound.

DPPH Assay Workflow

ABTS Assay: A similar protocol is followed for the ABTS assay, where the compound's ability to decolorize the pre-formed ABTS radical cation is measured spectrophotometrically at 734 nm.

Neuroprotection Assay (SH-SY5Y Cell Viability)

This assay evaluates the potential of 7β-Hydroxyrutaecarpine to protect neuronal cells from oxidative stress-induced cell death.

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of 7β-Hydroxyrutaecarpine for a specified time (e.g., 24 hours).

-

Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

After incubation, cell viability is assessed using the MTT assay, which measures mitochondrial metabolic activity.

-

-

Data Analysis:

-

The absorbance is read at a specific wavelength (e.g., 570 nm), and cell viability is expressed as a percentage of the control (untreated) cells.

-

Biological Activities and Signaling Pathways

While research on 7β-Hydroxyrutaecarpine is still emerging, studies on the parent compound, rutaecarpine, provide strong indications of its potential biological activities and the signaling pathways it may modulate. These include anti-inflammatory, antioxidant, and neuroprotective effects.

Anti-Inflammatory Activity: NF-κB and MAPK Signaling

Rutaecarpine has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2] It is plausible that 7β-Hydroxyrutaecarpine shares a similar mechanism.

Inhibition of NF-κB and MAPK Pathways

Antioxidant Activity: Nrf2 Signaling Pathway

The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

Activation of the Nrf2 Antioxidant Pathway

Conclusion

7β-Hydroxyrutaecarpine is a promising natural product with potential therapeutic applications stemming from its predicted anti-inflammatory, antioxidant, and neuroprotective properties. This technical guide has summarized the current knowledge of its physical and chemical characteristics and provided a framework for its experimental investigation. Further research is warranted to fully elucidate its pharmacological profile, including detailed spectroscopic characterization, development of efficient synthetic routes, and comprehensive in vitro and in vivo studies to confirm its mechanisms of action and therapeutic potential. The information presented herein aims to facilitate and inspire future research endeavors in the development of 7β-Hydroxyrutaecarpine-based therapeutics.

References

The Enigmatic Mechanism of Action of 7β-Hydroxyrutaecarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the mechanism of action for the parent compound, rutaecarpine. However, dedicated in-depth studies on the specific mechanisms of its metabolite, 7β-Hydroxyrutaecarpine, are notably scarce. This guide provides a comprehensive overview of the established mechanisms of rutaecarpine, which are hypothesized to be shared by 7β-Hydroxyrutaecarpine, alongside the limited available information specific to this hydroxylated derivative. All detailed signaling pathways, quantitative data, and experimental protocols presented herein are based on studies of rutaecarpine.

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of Evodia rutaecarpa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, cardiovascular protective, and anti-tumor effects.[1][2] Its metabolite, 7β-Hydroxyrutaecarpine, is a naturally occurring compound also found in Euodia ruticarpa. While it is suggested to possess anti-inflammatory, anti-atherogenic, and neuroprotective properties, the precise molecular mechanisms underlying these activities remain largely unelucidated. This technical guide aims to synthesize the current understanding of the mechanism of action of rutaecarpine as a foundational framework for future research into 7β-Hydroxyrutaecarpine.

Anti-Inflammatory Mechanism of Action

The anti-inflammatory effects of rutaecarpine are well-documented and are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response. It is plausible that 7β-Hydroxyrutaecarpine exerts its anti-inflammatory effects through similar pathways.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Rutaecarpine has been shown to suppress the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor-kappa B (NF-κB) pathway.[3][4] This pathway is central to the transcriptional regulation of pro-inflammatory genes.

-

Mechanism: In inflammatory conditions, the activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[3][5] Rutaecarpine intervenes in this cascade by inhibiting the phosphorylation of both Akt and IκBα, thereby preventing NF-κB activation.[1][6]

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway, comprising cascades of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in inflammation. Rutaecarpine has been demonstrated to inhibit the phosphorylation of these key kinases.[3][6]

-

Mechanism: Upon stimulation by inflammatory signals, the phosphorylation of ERK, JNK, and p38 leads to the activation of downstream transcription factors, which in turn promote the expression of inflammatory genes. Rutaecarpine treatment has been shown to reduce the phosphorylation levels of these MAPKs, thus dampening the inflammatory response.[1][5]

Cyclooxygenase (COX-2) Inhibition

Some evidence suggests that rutaecarpine and its derivatives may directly inhibit the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[7] While direct enzymatic inhibition data for 7β-Hydroxyrutaecarpine is not available, this remains a potential mechanism of its anti-inflammatory action.

Quantitative Data on Rutaecarpine's Anti-Inflammatory Activity

| Target | Cell Line | Stimulant | Rutaecarpine Concentration | Observed Effect | Reference |

| NO Production | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant inhibition | [1][6] |

| iNOS Expression | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant inhibition | [1][6] |

| COX-2 Expression | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant inhibition | [1][6] |

| TNF-α Production | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant inhibition | [1][6] |

| IL-1β Production | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant inhibition | [1][6] |

| p-Akt | RAW 264.7 Macrophages | LPS | 10, 20 µM | Concentration-dependent suppression | [1][6] |

| p-IκBα | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant reduction | [1][5] |

| p-p65 (nuclear) | RAW 264.7 Macrophages | LPS | 10, 20 µM | Significant reduction | [1][5] |

| p-ERK | RAW 264.7 Macrophages | LTA | 20 µM | Significant inhibition | [5] |

| p-p38 | RAW 264.7 Macrophages | LTA | 20 µM | Significant inhibition | [5] |

Cardiovascular Protective Effects

Rutaecarpine exhibits significant cardiovascular protective effects, including vasodilation and anti-platelet aggregation.[2] These effects are thought to be mediated, at least in part, by the calcitonin gene-related peptide (CGRP) and vanilloid receptors.

-

Mechanism: The precise signaling cascade is not fully elucidated, but it is proposed that rutaecarpine activates vanilloid receptors, leading to the release of CGRP. CGRP is a potent vasodilator, and its release contributes to the relaxation of blood vessels and a decrease in blood pressure.

Quantitative Data on Rutaecarpine's Cardiovascular Effects

| Effect | Model | Rutaecarpine Concentration | Observed Effect | Reference |

| Vasodilation | Isolated rat superior mesenteric artery | 0.1–10 µM | Concentration-dependent relaxation | [2] |

| Blood Pressure | In vivo (rat) | 10–100 µg/kg i.v. | Marked decrease in mean arterial pressure | [2] |

Neuroprotective Potential

Limited information from a commercial supplier suggests that 7β-Hydroxyrutaecarpine may have neuroprotective effects through cholinesterase inhibition. Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine, a mechanism used in the treatment of Alzheimer's disease.[8][9] However, there are currently no peer-reviewed studies available to substantiate this claim for 7β-Hydroxyrutaecarpine.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of rutaecarpine, which can be adapted for the study of 7β-Hydroxyrutaecarpine.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., 7β-Hydroxyrutaecarpine) for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) or lipoteichoic acid (LTA).

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of the compound on the phosphorylation status of key signaling proteins (e.g., Akt, IκBα, p65, ERK, JNK, p38).

-

Protocol:

-

After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

-

The membrane is incubated with primary antibodies against the total and phosphorylated forms of the target proteins overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

-

Protocol: A commercial COX inhibitor screening assay kit can be used.[10][11]

-

The assay typically measures the peroxidase activity of COX, which is detected colorimetrically or fluorometrically.

-

Recombinant COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid (the substrate) is added to initiate the reaction.

-

The production of prostaglandin G2 (PGG2) or other downstream products is measured according to the kit's instructions.

-

IC50 values are calculated from the dose-response curves.

-

Cholinesterase Inhibition Assay

-

Objective: To determine the inhibitory effect of the compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Protocol: Based on the Ellman's method.

-

The assay mixture contains the respective cholinesterase enzyme, the test compound, and a buffer (e.g., phosphate buffer).

-

The reaction is initiated by adding the substrate (e.g., acetylthiocholine for AChE).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

The absorbance is measured spectrophotometrically at a specific wavelength (e.g., 412 nm).

-

The percentage of inhibition is calculated, and IC50 values are determined.[12]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of 7β-Hydroxyrutaecarpine.

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion and Future Directions

While 7β-Hydroxyrutaecarpine holds promise as a bioactive compound, a significant knowledge gap exists regarding its specific mechanism of action. The well-established anti-inflammatory and cardiovascular protective mechanisms of its parent compound, rutaecarpine, provide a strong foundation for future investigations. It is highly probable that 7β-Hydroxyrutaecarpine shares, at least in part, the ability to modulate the PI3K/Akt/NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Direct Mechanistic Studies: Elucidating the specific effects of 7β-Hydroxyrutaecarpine on the PI3K/Akt/NF-κB and MAPK pathways.

-

Comparative Analysis: Directly comparing the potency and efficacy of 7β-Hydroxyrutaecarpine with rutaecarpine in various in vitro and in vivo models.

-

Target Identification: Identifying the specific molecular targets of 7β-Hydroxyrutaecarpine to understand its unique pharmacological profile.

-

Validation of Neuroprotective Effects: Conducting rigorous studies to validate the hypothesized cholinesterase inhibitory activity and broader neuroprotective potential.

A deeper understanding of the mechanism of action of 7β-Hydroxyrutaecarpine is crucial for its potential development as a therapeutic agent. The methodologies and conceptual frameworks outlined in this guide, based on the extensive research on rutaecarpine, provide a clear roadmap for these future endeavors.

References

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. mdpi.com [mdpi.com]

- 3. Rutaecarpine ameliorates osteoarthritis by inhibiting PI3K/AKT/NF-κB and MAPK signalling transduction through integrin αVβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rutaecarpine ameliorates osteoarthritis by inhibiting PI3K/AKT/NF‑κB and MAPK signalling transduction through integrin αVβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

7beta-Hydroxyrutaecarpine: An In-Depth Technical Overview of Its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

7beta-Hydroxyrutaecarpine is a natural alkaloid and a metabolite of rutaecarpine, a compound isolated from the fruits of Euodia ruticarpa. While research on this compound is not as extensive as that on its parent compound, preliminary studies and data from chemical suppliers suggest a range of potential biological activities. This technical guide synthesizes the available information on this compound, focusing on its potential anti-inflammatory, neuroprotective, and cytotoxic effects. Due to the limited specific data on this compound, this report also draws upon the well-established biological activities of rutaecarpine to infer potential mechanisms and areas for future investigation.

Core Biological Activities

Based on available information, the primary biological activities of interest for this compound include anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, a significant challenge in providing a comprehensive overview is the scarcity of dedicated studies on this specific metabolite. Much of the current understanding is extrapolated from research on rutaecarpine and its other derivatives.

Anti-Inflammatory and Anti-Atherogenic Potential

Some sources suggest that this compound possesses anti-inflammatory and anti-atherogenic properties.[1] The proposed mechanism for the anti-inflammatory effects of rutaecarpine derivatives often involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. For instance, synthetic derivatives of rutaecarpine have been shown to be effective COX-2 inhibitors.[2] While direct evidence for this compound is lacking, it is plausible that it shares a similar mechanism of action.

Neuroprotective Potential

Neuroprotective effects have also been attributed to this compound.[1] This is consistent with findings for rutaecarpine, which has been demonstrated to have neuroprotective effects in models of cerebral ischemia-reperfusion injury, potentially through the reduction of oxidative stress.[3][4] The mechanism may involve the modulation of antioxidant enzymes and a reduction in lipid peroxidation.

Antitumor and Cytotoxic Potential

The potential for this compound to exhibit antitumor activity is another area of interest.[1] Studies on synthetic derivatives of rutaecarpine, such as bromo-dimethoxyrutaecarpine, have shown low cytotoxicity to normal cells while inhibiting the migration and invasion of cancer cells.[5][6] This suggests that hydroxylated metabolites like this compound could be investigated for similar selective cytotoxicity against cancer cell lines.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., IC₅₀, EC₅₀ values) from biological assays performed directly on this compound. The following table is presented as a template for future research, summarizing the types of quantitative data that are crucial for evaluating the biological activity of this compound.

| Biological Activity | Assay Type | Cell Line / Model | Parameter | Value (e.g., µM) | Reference |

| Anti-inflammatory | COX-2 Inhibition | RAW 264.7 macrophages | IC₅₀ | Data not available | |

| Nitric Oxide (NO) Production | LPS-stimulated macrophages | IC₅₀ | Data not available | ||

| Neuroprotection | Oxidative Stress Reduction | SH-SY5Y neuroblastoma cells | EC₅₀ | Data not available | |

| Neurotoxicity Inhibition | 6-OHDA-induced toxicity model | % Protection | Data not available | ||

| Cytotoxicity | Cell Viability (MTT Assay) | Various cancer cell lines (e.g., HeLa, MCF-7) | IC₅₀ | Data not available |

Signaling Pathways

The biological activities of rutaecarpine and its derivatives are known to be mediated through various signaling pathways. While specific studies on this compound are not available, it is hypothesized that it may modulate similar pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Rutaecarpine has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. It is plausible that this compound also exerts its anti-inflammatory effects through this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway in Cellular Processes

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Rutaecarpine has been shown to modulate MAPK pathways, and it is conceivable that this compound could have similar effects.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Due to the absence of specific published studies on this compound, detailed experimental protocols for this compound cannot be provided. However, standard assays commonly used to evaluate the biological activities of similar natural products are described below. These protocols can serve as a methodological framework for future research on this compound.

General Experimental Workflow

Caption: A general workflow for the biological evaluation of this compound.

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a metabolite of rutaecarpine with potential biological activities, including anti-inflammatory, neuroprotective, and antitumor effects. However, there is a significant lack of specific research on this compound. The information presented in this guide is largely based on the known activities of its parent compound and other derivatives.

Future research should focus on the following areas:

-

Isolation and Synthesis: Development of efficient methods for the isolation or synthesis of this compound to enable further biological studies.

-

In Vitro Biological Evaluation: Comprehensive screening of this compound against a panel of cancer cell lines and in various anti-inflammatory and neuroprotection assays to generate quantitative data.

-

Mechanism of Action Studies: Investigation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.

A more thorough understanding of the pharmacological profile of this compound will be crucial in determining its potential as a therapeutic agent.

References

- 1. Buy this compound | 163815-35-8 [smolecule.com]

- 2. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]

- 3. Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of rutaecarpine on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-cytotoxic synthetic bromorutaecarpine exhibits anti-inflammation and activation of transient receptor potential vanilloid type 1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Low-Cytotoxic Synthetic Bromorutaecarpine Exhibits Anti-Inflammation and Activation of Transient Receptor Potential Vanilloid Type 1 Activities - PMC [pmc.ncbi.nlm.nih.gov]

7β-Hydroxyrutaecarpine: A Review of an Elusive Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

7β-Hydroxyrutaecarpine is a natural product and a potential metabolite of rutaecarpine, an alkaloid isolated from the fruits of Euodia ruticarpa. While rutaecarpine has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, cardiovascular, and antitumor effects, scientific literature specifically detailing the biological activities, pharmacokinetics, and therapeutic potential of 7β-Hydroxyrutaecarpine is notably scarce. This guide provides a comprehensive overview of the current knowledge surrounding rutaecarpine and its metabolism, offering a foundational understanding for researchers interested in its derivatives. Due to the limited data on 7β-Hydroxyrutaecarpine, this document focuses on the well-documented properties of its parent compound, rutaecarpine, to provide context and potential avenues for future research.

Introduction to Rutaecarpine and its Metabolites

Rutaecarpine is a pentacyclic indolopyridoquinazolinone alkaloid that has garnered significant interest for its wide range of biological properties. It is known to undergo extensive oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This metabolic process yields several hydroxylated derivatives, which may contribute to or modulate the overall pharmacological profile of the parent compound. While 7β-Hydroxyrutaecarpine has been identified as a naturally occurring derivative, its role as a metabolite and its specific biological functions remain largely unexplored.

Metabolism of Rutaecarpine

The biotransformation of rutaecarpine is a critical aspect of its pharmacology, influencing its efficacy and potential for drug-drug interactions. In human liver microsomes, rutaecarpine is metabolized into several mono-hydroxylated metabolites.

Key Cytochrome P450 Enzymes Involved in Rutaecarpine Metabolism:

-

CYP1A1 & CYP1A2: These enzymes are significantly involved in the hydroxylation of rutaecarpine. Rutaecarpine itself can also induce the activity of CYP1A2.

-

CYP2D6: This enzyme also participates in the hydroxylation of rutaecarpine.

-

CYP3A4: Plays a major role in the metabolism of rutaecarpine, leading to the formation of multiple hydroxylated metabolites.

The primary sites of hydroxylation on the rutaecarpine molecule are positions 3, 10, 11, and 12. The formation of 7β-Hydroxyrutaecarpine is plausible but not as extensively documented as the other hydroxylated forms.

Quantitative Data on Rutaecarpine's Biological Activities

Due to the absence of specific quantitative data for 7β-Hydroxyrutaecarpine, this section summarizes key findings for the parent compound, rutaecarpine. These data provide a benchmark for potential activities that could be investigated for its metabolites.

| Biological Activity | Assay/Model | Key Findings for Rutaecarpine | Reference |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibited nitric oxide (NO) production and expression of iNOS and COX-2. | [1] |

| Cardiovascular | Isolated rat aorta | Caused concentration-dependent relaxation. | [2] |

| Enzyme Inhibition | Human liver microsomes | Mechanism-based inhibition of CYP1A2. | [3] |

| Cytotoxicity | Various cancer cell lines | Selective cytotoxicity against lung and renal cancer subpanels (for 11-methoxyrutaecarpine). | [4] |

Experimental Protocols

Detailed experimental protocols for 7β-Hydroxyrutaecarpine are not available in the current literature. However, the following provides a general methodology for studying the metabolism of rutaecarpine, which can be adapted for the investigation of its specific metabolites.

In Vitro Metabolism of Rutaecarpine using Human Liver Microsomes

-

Materials:

-

Human liver microsomes (HLMs)

-

Rutaecarpine

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS analysis

-

-

Incubation Procedure:

-

Pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.

-

Add rutaecarpine (at various concentrations) to the HLM suspension and incubate for a further 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched reaction mixture to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify rutaecarpine and its metabolites.

-

-

Data Analysis:

-

Determine the rate of metabolite formation.

-

Identify the specific CYP enzymes involved by using selective chemical inhibitors or recombinant human CYP enzymes.

-

Signaling Pathways of Rutaecarpine

Rutaecarpine has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. While it is unknown if 7β-Hydroxyrutaecarpine shares these mechanisms, understanding the pathways of the parent compound is a crucial starting point.

Anti-Inflammatory Signaling Pathway of Rutaecarpine:

Rutaecarpine has been reported to inhibit the production of pro-inflammatory mediators by targeting pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For instance, in LPS-stimulated macrophages, rutaecarpine can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB, leading to a downregulation of inflammatory gene expression.

Conclusion and Future Directions

The study of 7β-Hydroxyrutaecarpine is still in its infancy. While the extensive research on its parent compound, rutaecarpine, provides a valuable framework, dedicated investigations are necessary to elucidate the specific pharmacological profile of this metabolite. Future research should focus on:

-

Chemical Synthesis and Isolation: Developing efficient methods for the synthesis or isolation of 7β-Hydroxyrutaecarpine to enable further biological testing.

-

In Vitro and In Vivo Studies: Characterizing its anti-inflammatory, cardiovascular, and cytotoxic activities.

-

Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Mechanism of Action Studies: Investigating its molecular targets and signaling pathways.

By addressing these knowledge gaps, the scientific community can determine whether 7β-Hydroxyrutaecarpine holds therapeutic promise and contributes to the overall pharmacological effects of Euodia ruticarpa.

References

Potential Therapeutic Targets of 7beta-Hydroxyrutaecarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7beta-Hydroxyrutaecarpine is a primary metabolite of rutaecarpine, an indolopyridoquinazolinone alkaloid isolated from the traditional Chinese medicinal herb Evodia rutaecarpa. While much of the existing research has focused on the parent compound, rutaecarpine, emerging evidence suggests that its metabolites, including this compound, contribute significantly to its biological activities. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound, drawing from direct evidence where available and inferring from the well-documented mechanisms of rutaecarpine. The primary therapeutic avenues for this compound appear to be in the realms of anti-inflammatory, cardiovascular, and neuroprotective applications.

Core Therapeutic Areas and Molecular Targets

The therapeutic potential of this compound is rooted in its ability to modulate key signaling pathways and enzymes involved in inflammation and cellular stress responses. The primary known and inferred targets are summarized below.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties.[1] This activity is largely attributed to its inhibitory effects on crucial pro-inflammatory enzymes and signaling pathways.

-

Cyclooxygenase-2 (COX-2): Direct inhibition of COX-2 is a key anti-inflammatory mechanism of this compound.[1] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[2][3][4] By inhibiting COX-2, this compound can reduce prostaglandin synthesis, thereby mitigating the inflammatory response.

-

Inducible Nitric Oxide Synthase (iNOS): The parent compound, rutaecarpine, is a known inhibitor of iNOS expression.[5][6][7] iNOS produces large quantities of nitric oxide (NO), a pro-inflammatory mediator implicated in various inflammatory conditions. It is highly probable that this compound shares this inhibitory activity.

-

Nuclear Factor-kappaB (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines.[8][9] Rutaecarpine has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[5][6][10] This prevents the translocation of the active NF-κB dimer to the nucleus, thus suppressing the transcription of pro-inflammatory genes. This is a likely mechanism for this compound as well.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including ERK, p38, and JNK) are upstream regulators of NF-κB and also play a crucial role in the inflammatory response. Rutaecarpine has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPKs, which in turn contributes to the downregulation of NF-κB signaling.[6][7]

Cardiovascular Protective Effects

Rutaecarpine exhibits a range of cardiovascular protective effects, and it is plausible that this compound contributes to these activities.[11]

-

Vasodilation: Rutaecarpine induces vasodilation, which can be beneficial in conditions like hypertension.[11] This effect is partly mediated by the release of nitric oxide from endothelial cells.

-

Anti-platelet Aggregation: Rutaecarpine has been shown to inhibit platelet aggregation, a key process in thrombosis.[12] This effect is mediated through the inhibition of phospholipase C, leading to reduced thromboxane A2 formation and intracellular calcium mobilization.[12]

Neuroprotective Effects

Neuroprotective effects have been attributed to this compound, particularly in the context of neurodegenerative diseases like Alzheimer's.[1]

-

Cholinesterase Inhibition: this compound has been noted for its potential to inhibit cholinesterases.[1] Acetylcholinesterase (AChE) is a key target in Alzheimer's disease therapy, as its inhibition increases the levels of the neurotransmitter acetylcholine in the brain.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the key preclinical findings for rutaecarpine, which are indicative of the likely therapeutic activities of its metabolite, this compound.

Table 1: Anti-inflammatory Activity of Rutaecarpine

| Target | Model System | Observed Effect | Reference |

| COX-2 | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of protein expression | [5] |

| iNOS | LPS-stimulated RAW 264.7 macrophages | Inhibition of protein expression | [5][6] |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Reduction of NO production | [5][6] |

| TNF-α | LPS-stimulated RAW 264.7 macrophages | Inhibition of expression | [5] |

| IL-1β | LPS-stimulated RAW 264.7 macrophages | Inhibition of expression | [5] |

| NF-κB (p65) | LPS-stimulated RAW 264.7 macrophages | Inhibition of phosphorylation and nuclear translocation | [5][6][10] |

| IκBα | LPS-stimulated RAW 264.7 macrophages | Inhibition of phosphorylation | [5][6][10] |

| ERK (MAPK) | LTA-stimulated RAW 264.7 macrophages | Inhibition of phosphorylation | [6] |

| p38 (MAPK) | LTA-stimulated RAW 264.7 macrophages | Inhibition of phosphorylation | [6] |

Table 2: Cardiovascular Effects of Rutaecarpine

| Target/Effect | Model System | Observed Effect | Reference |

| Vasodilation | Isolated rat superior mesenteric arterial and thoracic aorta segments | Concentration-dependent relaxation | [11] |

| Mean Arterial Pressure | In vivo (rats) | Dose-dependent decrease | [11] |

| Platelet Aggregation | Human platelet suspensions | Inhibition of collagen-induced aggregation | [12] |

| Phospholipase C | Human platelets | Inhibition of activity | [12] |

| [Ca2+]i Mobilization | Human platelets | Inhibition of increase stimulated by collagen | [12] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below as a reference for researchers aiming to investigate the therapeutic targets of this compound.

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) or lipoteichoic acid (LTA) for a further duration (e.g., 24 hours).

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, p-p65, p-IκBα, p-ERK, p-p38) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay

-

NO production in the cell culture supernatant is measured using the Griess reagent. Briefly, an equal volume of culture supernatant is mixed with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Platelet Aggregation Assay

-

Platelet Preparation: Human platelet-rich plasma (PRP) is obtained by centrifuging whole blood. Platelets are then washed and resuspended in a suitable buffer.

-

Aggregation Measurement: Platelet aggregation is monitored using a light transmission aggregometer.

-

Procedure: The platelet suspension is pre-incubated with the test compound or vehicle for a few minutes at 37°C with stirring. An aggregating agent (e.g., collagen, ADP) is then added, and the change in light transmission is recorded over time.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. Buy this compound | 163815-35-8 [smolecule.com]

- 2. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Mechanism of An Alkaloid Rutaecarpine in LTA-Stimulated RAW 264.7 Cells: Pivotal Role on NF-κB and ERK/p38 Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rutaecarpine derivatives synthesized via skeletal reorganization alleviate inflammation-associated oxidative damage by inhibiting the MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The antiplatelet activity of rutaecarpine, an alkaloid isolated from Evodia rutaecarpa, is mediated through inhibition of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

7beta-Hydroxyrutaecarpine: A Technical Guide for Drug Discovery Professionals

CAS Number: 163815-35-8 Molecular Formula: C₁₈H₁₃N₃O₂ Molecular Weight: 303.31 g/mol

This technical guide provides an in-depth overview of 7beta-Hydroxyrutaecarpine, a quinazoline alkaloid. Due to the limited availability of specific experimental data for this particular derivative, this document leverages extensive research on its parent compound, rutaecarpine, and other closely related analogs to infer its potential biological activities, mechanisms of action, and relevant experimental protocols. This guide is intended for researchers, scientists, and professionals involved in drug development.

Chemical Identity and Structure

This compound is a hydroxylated derivative of rutaecarpine, an alkaloid isolated from the fruits of Euodia ruticarpa.[1] Its chemical structure is characterized by a pentacyclic core, with a hydroxyl group at the 7beta position.

Synonyms: (7R)-8,13-Dihydro-7-hydroxy-indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one

Potential Biological Activities

While direct studies on this compound are not widely published, the extensive body of research on rutaecarpine and its derivatives suggests a range of potential pharmacological activities, including anti-inflammatory, neuroprotective, and antioxidant effects.[1][2] The introduction of a hydroxyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

Anti-inflammatory Activity

Rutaecarpine and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[2] A primary mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins involved in inflammation.[3]

Neuroprotective Effects

Rutaecarpine analogs are being investigated for their potential in the treatment of neurodegenerative diseases. Their neuroprotective effects are thought to be mediated through the modulation of various signaling pathways involved in neuronal cell survival and inflammation.

Antioxidant Activity

The core structure of rutaecarpine suggests inherent antioxidant potential. The presence of a hydroxyl group in this compound may enhance its ability to scavenge free radicals, a key factor in cellular damage and various disease pathologies.

Quantitative Data for Rutaecarpine and its Derivatives

The following tables summarize key quantitative data for rutaecarpine and some of its derivatives, providing a benchmark for the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Rutaecarpine

| Compound | Assay | Target | IC₅₀ (µM) | Reference |

| Rutaecarpine | Prostaglandin D₂ Generation | COX-2 | 0.28 | [3] |

| Rutaecarpine | Prostaglandin D₂ Generation | COX-1 | 8.7 | [3] |

Table 2: Antifungal Activity of a Rutaecarpine Derivative

| Compound | Fungus | EC₅₀ (µg/mL) | Reference |

| Imidazole derivative of rutaecarpine A1 | S. sclerotiorum | 2.87 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on studies of rutaecarpine and its derivatives and can be adapted for the evaluation of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.[5]

-

Cell Culture: Human COX-2 (hCOX-2) and ovine COX-1 (oCOX-1) are used.

-

Compound Preparation: The test compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

-

Inhibition Assay: A fluorometric COX inhibitor screening assay kit is used. The assay measures the generation of prostaglandin G2 (PGG2) by the COX enzyme.

-

Data Analysis: The fluorescence is measured at an excitation/emission of 535/587 nm. The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[6]

-

Reagent Preparation: A solution of DPPH in methanol is prepared.

-

Assay Procedure: The test compound at various concentrations is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

This assay measures the scavenging of the ABTS radical cation.[7]

-

Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.

-

Assay Procedure: The test compound is added to the ABTS•+ solution.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm) after a set incubation period.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Signaling Pathways

The anti-inflammatory effects of rutaecarpine and its derivatives are often mediated through the modulation of key signaling pathways, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Rutaecarpine has been shown to inhibit the activation of NF-κB.[8][9]

Caption: Inferred NF-κB signaling pathway inhibition.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Rutaecarpine has been observed to modulate the phosphorylation of key MAPK proteins like p38 and ERK.[8][9]

Caption: Inferred MAPK signaling pathway modulation.

Experimental Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound like this compound.

Caption: General workflow for biological evaluation.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and neuroprotection. While direct experimental data for this compound is limited, the extensive research on its parent compound, rutaecarpine, and other derivatives provides a strong rationale for its further investigation. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating the biological evaluation of this compound. Future studies should focus on synthesizing this compound and systematically evaluating its activity in a battery of in vitro and in vivo assays to elucidate its therapeutic potential.

References

- 1. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. A new class of COX-2 inhibitor, rutaecarpine from Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel evodiamine and rutaecarpine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nrfhh.com [nrfhh.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Pharmacology of 7beta-Hydroxyrutaecarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7beta-Hydroxyrutaecarpine, a primary metabolite of the quinazoline alkaloid rutaecarpine, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising natural compound.

Introduction

Rutaecarpine, isolated from the unripe fruit of Evodia rutaecarpa, has a long history of use in traditional medicine for treating a variety of ailments. Its biological activities are attributed, in part, to its metabolic conversion to various hydroxylated derivatives, among which this compound is a key player. Understanding the specific pharmacological properties of this metabolite is crucial for elucidating the overall therapeutic effects of rutaecarpine and for the potential development of this compound as a standalone therapeutic agent. This document synthesizes the current knowledge on the pharmacology of this compound, providing a technical resource for researchers in the field.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of this compound is believed to be through the modulation of inflammatory pathways, a characteristic it shares with its parent compound, rutaecarpine. The anti-inflammatory effects are principally mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the subsequent downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Inhibition of Cyclooxygenase-2 (COX-2)

While direct inhibitory data for this compound on COX-2 is not extensively available, studies on the parent compound, rutaecarpine, provide strong evidence for this mechanism. Rutaecarpine has been shown to be a potent inhibitor of COX-2.

Table 1: In Vitro COX-2 Inhibitory Activity of Rutaecarpine

| Compound | IC50 (µM) |

| Rutaecarpine | 0.28[1] |

Note: This data is for the parent compound, rutaecarpine, and serves as a strong indicator of the likely activity of its hydroxylated metabolite.

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of rutaecarpine and its derivatives are further attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes.

-

NF-κB Signaling Pathway: Rutaecarpine has been demonstrated to inhibit the activation of NF-κB, a critical transcription factor for inflammatory responses. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB.

-

MAPK Signaling Pathway: Rutaecarpine also modulates the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli, including inflammation.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of rutaecarpine and its derivatives.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound is not yet fully characterized. However, studies on the metabolism of rutaecarpine provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

Metabolism

Rutaecarpine undergoes extensive metabolism, primarily through hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. This compound is one of the major metabolites formed.

Table 2: Pharmacokinetic Parameters of Rutaecarpine and its Major Metabolite, 10-Hydroxyrutaecarpine, in Rats

| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rutaecarpine | - | - | - |

| 10-Hydroxyrutaecarpine | Increased approx. 160% of control[2] | - | Decreased to 76.9% of control[2] |

Note: This data is for a related hydroxylated metabolite and provides an indication of the potential pharmacokinetic behavior of this compound.

The following diagram illustrates the general experimental workflow for a pharmacokinetic study.

Caption: General workflow for a pharmacokinetic study.

Toxicology

The toxicological profile of this compound has not been extensively studied. However, cytotoxicity data for rutaecarpine and its derivatives against various cancer cell lines are available and provide preliminary insights into its potential for selective toxicity.

Table 3: Cytotoxicity of Rutaecarpine Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50/GI50 (µM) | Reference |

| Rutaecarpine Derivative 12 | U251 (Glioblastoma) | 2.5 | [3][4] |

| SKOV3 (Ovarian Cancer) | 2 | [3][4] | |

| DU145 (Prostate Cancer) | 2 | [3][4] | |

| Rutaecarpine Derivative 13 | U251 (Glioblastoma) | 5 | [3][4] |

| SKOV3 (Ovarian Cancer) | 3 | [3][4] | |

| DU145 (Prostate Cancer) | 3 | [3][4] |

Note: This data is for other derivatives of rutaecarpine and suggests that structural modifications can influence cytotoxic potency and selectivity. Further studies are needed to determine the specific cytotoxicity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound.

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the COX-2 enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of human recombinant COX-2 enzyme in assay buffer.

-

Prepare a solution of arachidonic acid (substrate) in assay buffer.

-

Prepare a detection reagent (e.g., a fluorometric probe) according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.

-

Add serial dilutions of this compound or a reference inhibitor (e.g., celecoxib) to the wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the in vitro COX-2 inhibition assay.

NF-κB Luciferase Reporter Assay

Objective: To assess the effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Seed cells into a 96-well plate.

-

Transfect the cells with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase control plasmid for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, replace the medium with serum-free DMEM.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity relative to the stimulated, untreated control.

-

Western Blot Analysis for MAPK Pathway

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound and an inflammatory stimulus as described for the NF-κB assay.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound, a major metabolite of rutaecarpine, shows significant promise as a therapeutic agent, particularly in the context of inflammatory diseases. While its pharmacological profile is still under investigation, the available evidence strongly suggests that its mechanism of action involves the inhibition of COX-2 and the modulation of the NF-κB and MAPK signaling pathways. Further research is warranted to fully elucidate its pharmacokinetic and toxicological properties, which will be essential for its potential translation into clinical applications. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and development of this compelling natural product.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Promising derivatives of rutaecarpine with diverse pharmacological activities [frontiersin.org]

- 4. Promising derivatives of rutaecarpine with diverse pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of 7β-Hydroxyrutaecarpine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific validated analytical methods for the quantification of 7β-Hydroxyrutaecarpine are not extensively documented in peer-reviewed literature. The following application notes and protocols are based on established methods for the parent compound, rutaecarpine, and its other hydroxylated metabolites. These protocols should serve as a starting point and must be fully validated for accuracy, precision, sensitivity, and selectivity for 7β-Hydroxyrutaecarpine analysis.

Introduction

7β-Hydroxyrutaecarpine is a potential metabolite of rutaecarpine, an indolequinazoline alkaloid isolated from Evodia rutaecarpa. Rutaecarpine exhibits a wide range of pharmacological activities, and understanding the metabolic fate of this compound is crucial for drug development. The primary metabolic pathways for rutaecarpine in vivo include hydroxylation, followed by glucuronidation and sulfation.[1][2][3] Accurate and sensitive quantification of its metabolites, such as 7β-Hydroxyrutaecarpine, in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies.

This document provides a detailed overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 7β-Hydroxyrutaecarpine in plasma samples. The methodology is adapted from validated assays for rutaecarpine and its other known metabolites.[1][4][5]

Proposed Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the recommended technique for the quantification of 7β-Hydroxyrutaecarpine due to its high sensitivity, selectivity, and specificity, which are critical for analyzing complex biological samples.[1][2]

Experimental Workflow

The overall experimental workflow for the quantification of 7β-Hydroxyrutaecarpine in a plasma sample is depicted below.

Caption: Proposed analytical workflow for 7β-Hydroxyrutaecarpine quantification.

Detailed Experimental Protocol

2.2.1. Materials and Reagents

-

7β-Hydroxyrutaecarpine reference standard (purity >98%)

-

Internal Standard (IS), e.g., a stable isotope-labeled 7β-Hydroxyrutaecarpine or a structurally similar compound not present in the sample.

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control (blank) plasma

2.2.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-